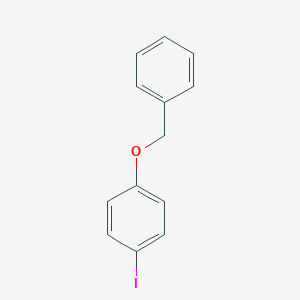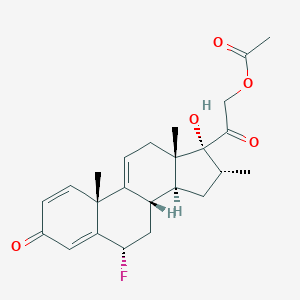
benzyl(tributyl)azanium;4-hydroxynaphthalene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
benzyl(tributyl)azanium;4-hydroxynaphthalene-1-sulfonate is a compound that belongs to the category of cationic surfactants, specifically quaternary ammonium salts. This compound is known for its excellent antistatic, antibacterial, emulsifying, and dispersing properties .
Preparation Methods
The synthesis of benzyl(tributyl)azanium;4-hydroxynaphthalene-1-sulfonate involves the reaction of benzenemethanaminium, N,N,N-tributyl- with 4-hydroxy-1-naphthalenesulfonic acid. The reaction conditions typically include a controlled environment to ensure the stability of the product. Industrial production methods focus on optimizing yield and purity, often involving large-scale reactors and precise control of reaction parameters .
Chemical Reactions Analysis
benzyl(tributyl)azanium;4-hydroxynaphthalene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride, leading to the formation of reduced products.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents, resulting in substituted derivatives.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in biological studies for its antibacterial properties, making it useful in the development of antimicrobial agents.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological membranes.
Mechanism of Action
The mechanism of action of benzyl(tributyl)azanium;4-hydroxynaphthalene-1-sulfonate involves its interaction with cell membranes, leading to disruption of membrane integrity. This disruption is primarily due to its cationic nature, which allows it to bind to negatively charged components of the cell membrane. The molecular targets include phospholipids and proteins within the membrane, ultimately leading to cell lysis and death .
Comparison with Similar Compounds
benzyl(tributyl)azanium;4-hydroxynaphthalene-1-sulfonate can be compared with other quaternary ammonium salts such as:
Cetyltrimethylammonium bromide (CTAB): Known for its strong surfactant properties but less effective as an antibacterial agent.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic, but with different solubility and stability profiles.
Tetrabutylammonium bromide: Commonly used in phase transfer catalysis but lacks the specific antibacterial properties of this compound.
This compound’s unique combination of properties makes it particularly valuable in applications requiring both surfactant and antibacterial functions.
Properties
CAS No. |
102561-46-6 |
|---|---|
Molecular Formula |
C29H41NO4S |
Molecular Weight |
499.7 g/mol |
IUPAC Name |
benzyl(tributyl)azanium;4-hydroxynaphthalene-1-sulfonate |
InChI |
InChI=1S/C19H34N.C10H8O4S/c1-4-7-15-20(16-8-5-2,17-9-6-3)18-19-13-11-10-12-14-19;11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9/h10-14H,4-9,15-18H2,1-3H3;1-6,11H,(H,12,13,14)/q+1;/p-1 |
InChI Key |
XVJXBJTXFXPQAN-UHFFFAOYSA-M |
SMILES |
CCCC[N+](CCCC)(CCCC)CC1=CC=CC=C1.C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])O |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CC1=CC=CC=C1.C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])O |
Key on ui other cas no. |
102561-46-6 |
Pictograms |
Irritant; Environmental Hazard |
Synonyms |
TBAHNS compound tri(n-butyl)benzylammonium 4-hydroxynaphthalene-1-sulfonate tributylbenzylammonium 4-hydroxynaphthalene-1-sulfonate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


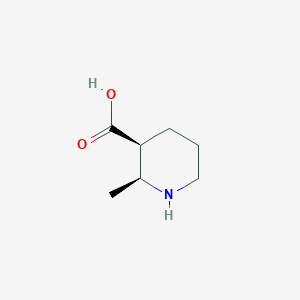
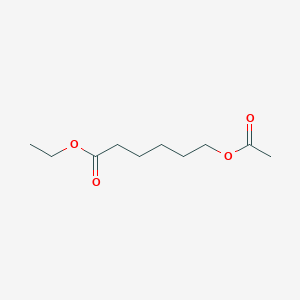
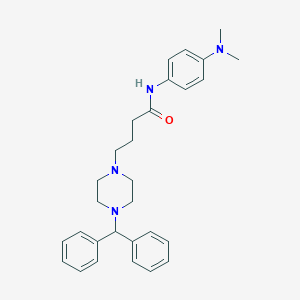
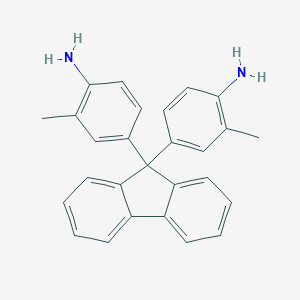
![1-butyl-2-(piperidin-1-ylmethyl)thiochromeno[3,4-d]imidazol-4-one](/img/structure/B10791.png)
![(2S,3S)-N-[2-(4-hydroxyphenyl)ethyl]-1-methyl-5-oxo-2-pyridin-3-ylpyrrolidine-3-carboxamide](/img/structure/B10796.png)
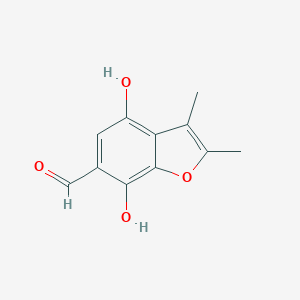
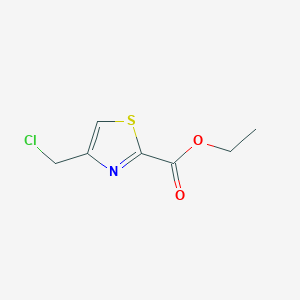
![5-Amino-2-(decylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B10804.png)
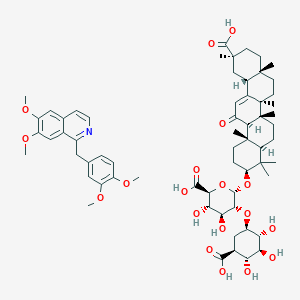
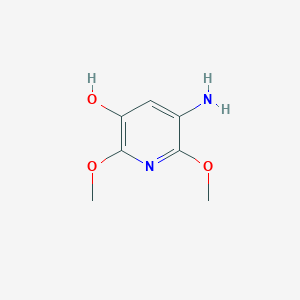
![5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2-amine](/img/structure/B10808.png)
